molecular formula C20H18N2O4 B432918 ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate CAS No. 93065-69-1

ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate

Cat. No.: B432918
CAS No.: 93065-69-1
M. Wt: 350.4g/mol
InChI Key: WKTFAPPNWGMLNE-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate is a chemical reagent for research use. It belongs to a class of 1-phenyl-1H-pyrazole derivatives, which are recognized in scientific literature as valuable scaffolds in medicinal chemistry . Compounds featuring the 1-phenyl-1H-pyrazole core have been investigated for their potential biological activities, with studies showing that certain synthetic derivatives exhibit antimicrobial properties against various bacterial strains . The structure of this particular compound integrates a phenoxyacetate moiety, which may contribute to its physicochemical properties and overall research profile. Researchers utilize such complex molecules as key intermediates in the synthesis of novel heterocyclic compounds, including pyrazolopyrimidines, for further pharmacological evaluation . This product is intended for use in laboratory research and development exclusively. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-2-25-19(23)14-26-18-11-7-6-10-17(18)20(24)15-12-21-22(13-15)16-8-4-3-5-9-16/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTFAPPNWGMLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C(=O)C2=CN(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The 1-phenyl-1H-pyrazole scaffold is synthesized via cyclocondensation of phenylhydrazine with a 1,3-diketone or β-keto ester. For example:

Phenylhydrazine+Ethyl acetoacetate1-Phenyl-1H-pyrazole-4-carboxylic acid ethyl ester\text{Phenylhydrazine} + \text{Ethyl acetoacetate} \rightarrow \text{1-Phenyl-1H-pyrazole-4-carboxylic acid ethyl ester}

Hydrolysis of the ester under basic conditions (e.g., NaOH/EtOH) yields 1-phenyl-1H-pyrazole-4-carboxylic acid.

Activation to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) to form the corresponding acyl chloride:

1-Phenyl-1H-pyrazole-4-carboxylic acid+SOCl21-Phenyl-1H-pyrazole-4-carbonyl chloride+SO2+HCl\text{1-Phenyl-1H-pyrazole-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{1-Phenyl-1H-pyrazole-4-carbonyl chloride} + \text{SO}2 + \text{HCl}

This step typically achieves >90% conversion under reflux conditions.

Synthesis of Ethyl 2-(2-Hydroxyphenoxy)acetate

Phenolic Substrate Preparation

2-Hydroxyphenoxyacetic acid is synthesized by alkylation of catechol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃):

Catechol+Ethyl chloroacetateK2CO3,DMFEthyl 2-(2-hydroxyphenoxy)acetate\text{Catechol} + \text{Ethyl chloroacetate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl 2-(2-hydroxyphenoxy)acetate}

The reaction proceeds via an SN2 mechanism, with yields ranging from 70–85% after recrystallization.

Coupling of Fragments via Acylation

The final step involves reacting 1-phenyl-1H-pyrazole-4-carbonyl chloride with ethyl 2-(2-hydroxyphenoxy)acetate under Schotten-Baumann conditions:

Ethyl 2-(2-hydroxyphenoxy)acetate+1-Phenyl-1H-pyrazole-4-carbonyl chlorideNaOH, H2O/Et2OTarget Compound\text{Ethyl 2-(2-hydroxyphenoxy)acetate} + \text{1-Phenyl-1H-pyrazole-4-carbonyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target Compound}

Key Parameters:

  • Solvent: Biphasic system (water/diethyl ether)

  • Base: 10% aqueous NaOH

  • Temperature: 0–5°C (to minimize hydrolysis)

  • Yield: 75–82% after column chromatography (silica gel, hexane/EtOAc 3:1)

Alternative Synthetic Routes

Direct Friedel-Crafts Acylation

An alternative approach employs Friedel-Crafts acylation of ethyl 2-phenoxyacetate with 1-phenyl-1H-pyrazole-4-carbonyl chloride in the presence of AlCl₃:

Ethyl 2-phenoxyacetate+Acyl chlorideAlCl3,DCMTarget Compound\text{Ethyl 2-phenoxyacetate} + \text{Acyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{Target Compound}

Challenges:

  • Regioselectivity issues due to competing ortho/para acylation

  • Lower yields (55–60%) compared to the Schotten-Baumann method

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the acylation step:

  • Conditions: 100°C, 300 W, 15 minutes

  • Advantages: 20% reduction in reaction time, comparable yields (78%)

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate)

  • HPLC Purity: >98% (C18 column, acetonitrile/water 65:35)

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, pyrazole-H), 7.85–7.40 (m, 9H, aromatic), 4.75 (s, 2H, OCH₂CO), 4.20 (q, 2H, OCH₂CH₃), 1.30 (t, 3H, CH₃)

  • IR (KBr): 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O)

Scale-Up Considerations

Industrial Protocols

  • Batch Size: 50–100 kg

  • Solvent Recovery: Distillation under reduced pressure (EtOAc recovery >90%)

  • Waste Management: Neutralization of acidic byproducts with Ca(OH)₂

Cost Analysis

ComponentCost per kg (USD)
Phenylhydrazine120
Ethyl chloroacetate85
SOCl₂45
Total (per kg) 2,200

Chemical Reactions Analysis

Ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Key Observations:

Pyrazole Modifications : The target compound’s phenylpyrazole group contrasts with the fluorophenyl and dimethyl substitutions in CAS 89392-23-4 . Fluorine incorporation often enhances metabolic stability and binding affinity in bioactive molecules, suggesting that the fluorinated analog may exhibit superior pharmacokinetic properties.

Agrochemical Relevance: Propaquizafop () shares a phenoxypropanoate ester structure but incorporates a quinoxaline moiety instead of pyrazole. This highlights the pyrazole ring’s role in diversifying mode-of-action in herbicidal compounds .

Physicochemical and Functional Insights

Molecular Weight and Polarity

  • The target compound (MW: 350.37 g/mol) is heavier than Ethyl (4-methyl-1H-pyrazol-1-yl)acetate (MW: 184.20 g/mol) due to its phenyl and carbonyl extensions .
  • The phenoxyacetate ester may confer moderate lipophilicity, balancing solubility in organic solvents (e.g., ethyl acetate, as in ) and aqueous environments .

Biological Activity

Ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate, a compound with the molecular formula C20H18N2O4, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis Overview

The synthesis of this compound typically involves the reaction of phenolic compounds with pyrazole derivatives. The process often utilizes various reagents and conditions to achieve optimal yields.

Key steps in synthesis:

  • Formation of Pyrazole Derivative: The initial step involves synthesizing the pyrazole ring, which can be achieved through cyclization reactions involving hydrazine derivatives.
  • Coupling Reaction: The pyrazole derivative is then coupled with a phenolic compound to form the desired ester.
  • Esterification: Finally, the compound is treated with ethyl acetate to yield this compound.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)12.5Induction of apoptosis via caspase activation
HT29 (colon cancer)15.0Inhibition of cell cycle progression
A549 (lung cancer)10.0Modulation of PI3K/Akt signaling pathway

These findings suggest that the compound's mechanism may involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to reduce levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6.

Case Study:
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The results indicated a significant reduction in paw edema and inflammatory markers compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Pyrazole Ring: Essential for antitumor activity; modifications to this ring can enhance potency.
  • Phenoxy Group: Influences solubility and bioavailability; substitutions can lead to improved pharmacokinetic properties.
  • Ester Functional Group: Plays a role in the compound's overall stability and interaction with biological targets.

Q & A

Q. What are the established synthetic routes for ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclocondensation and esterification steps. For pyrazole intermediates, a common method is the reaction of ethyl acetoacetate with phenylhydrazine and DMF-DMA to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by hydrolysis to the carboxylic acid derivative . Subsequent coupling with phenoxyacetic acid esters under basic conditions (e.g., K₂CO₃ in DMF) is critical for forming the final ester linkage. Reaction temperature (60–80°C) and stoichiometric control of acylating agents are key to minimizing side products like unreacted intermediates or over-acylated species .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound and verify its purity?

  • NMR : Analyze the aromatic proton environment (δ 7.2–8.1 ppm for phenyl and pyrazole protons) and ester carbonyl (δ ~4.2 ppm for -OCH₂CH₃).
  • IR : Confirm ester C=O stretching (~1740 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).
  • MS : Look for molecular ion peaks matching the molecular weight (C₂₀H₁₈N₂O₄; calc. 350.13 g/mol) and fragmentation patterns consistent with the phenoxyacetate moiety .

Q. What are the documented biological activities of structurally analogous pyrazole-acetate derivatives, and how do they inform target identification for this compound?

Analogues like ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate exhibit antimicrobial and anti-inflammatory activities due to interactions with enzyme active sites (e.g., cyclooxygenase or bacterial topoisomerases) . The pyrazole core in this compound may target kinases or GPCRs, while the phenoxyacetate group could enhance membrane permeability .

Advanced Research Questions

Q. How can conflicting crystallographic data on pyrazole derivatives be resolved to confirm the molecular geometry of this compound?

Use single-crystal X-ray diffraction with SHELXL for refinement . For example, conflicting bond angles in pyrazole rings (e.g., C–N–C vs. N–C–C) can arise from torsional strain; compare thermal displacement parameters (Ueq) and residual density maps to validate atomic positions. Hydrogen bonding between the ester carbonyl and pyrazole N–H (if present) should be analyzed to resolve ambiguities .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity and binding affinity of this compound?

  • DFT : Optimize the geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Docking : Use AutoDock Vina to simulate interactions with targets like COX-2 or EGFR kinase, focusing on the pyrazole’s π-π stacking and hydrogen bonding with active-site residues .

Q. How can synthetic byproducts (e.g., regioisomers or hydrolysis products) be identified and quantified during scale-up?

Employ HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate regioisomers. For hydrolyzed products (e.g., free carboxylic acid), monitor pH-dependent retention shifts. Quantify impurities using calibration curves of synthesized standards .

Q. What methodologies are effective in studying the compound’s stability under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
  • HPLC-UV : Track degradation products (e.g., hydrolyzed acetate or decarboxylated pyrazole) at λ = 254 nm .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for similar pyrazole-acetate derivatives?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, cytotoxicity in MCF-7 vs. HEK293 cells may vary due to metabolic differences.
  • Structural benchmarking : Overlay crystallographic data of analogues to identify critical substituents (e.g., electron-withdrawing groups on the phenyl ring) that modulate activity .

Q. What experimental validations are required when computational predictions conflict with observed spectroscopic data?

Re-optimize computational models using solvent effects (e.g., PCM for DMSO) and compare calculated vs. experimental NMR shifts. If discrepancies persist (e.g., in pyrazole ring proton shifts), consider dynamic effects like tautomerism or crystal packing .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReagent/ConditionRoleYield (%)Reference
1Phenylhydrazine, DMF-DMACyclocondensation65–75
2Ethyl bromoacetate, K₂CO₃Esterification80–85

Q. Table 2. Comparative Bioactivity of Analogues

CompoundTargetIC₅₀ (µM)Structural FeatureReference
Ethyl 4-amino benzoateE. coli50Simple ester
5-(4-Carboxyphenyl)-tetrazoleCOX-212Tetrazole ring

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